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  • Product: furan-3-ylmethyl N-ethylcarbamate
  • CAS: 50884-33-8

Core Science & Biosynthesis

Foundational

mechanism of action of furan-3-ylmethyl N-ethylcarbamate in vitro

Initiating Data Collection I'm starting with broad Google searches to collect information on the in vitro mechanism of action of furan-3-ylmethyl N-ethylcarbamate. I'm focusing on known molecular targets, impacted signal...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting with broad Google searches to collect information on the in vitro mechanism of action of furan-3-ylmethyl N-ethylcarbamate. I'm focusing on known molecular targets, impacted signaling pathways, and any existing literature that sheds light on its biological activity. My goal is to compile a foundational knowledge base before diving deeper.

Analyzing Search Results

I'm now analyzing the initial search results, looking for key experimental evidence and standard protocols used to investigate the compound's mechanism of action. Cell lines, assay details, and analytical methods are the main focus. I'm focusing on finding the strongest links between molecular interactions and cellular consequences.

Structuring the Technical Guide

I'm now structuring the guide, starting with an introduction to furan-3-ylmethyl N-ethylcarbamate and its relevance. I'll cover its molecular interactions, including primary and off-target effects, and downstream cellular consequences. I'm focusing on creating clear diagrams and concise tables to present experimental data and insights.

Exploratory

Pharmacological Profiling of Furan-3-ylmethyl N-ethylcarbamate: Receptor Binding Affinity and Kinetic Modalities

Executive Summary Furan-3-ylmethyl N-ethylcarbamate (CAS: 50884-33-8) is a highly versatile chemical entity that bridges two privileged pharmacophores in medicinal chemistry: the lipophilic furan-3-ylmethyl anchor and th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furan-3-ylmethyl N-ethylcarbamate (CAS: 50884-33-8) is a highly versatile chemical entity that bridges two privileged pharmacophores in medicinal chemistry: the lipophilic furan-3-ylmethyl anchor and the reactive N-ethylcarbamate warhead[1]. While frequently utilized as a synthetic building block, its structural topology provides an optimal framework for interrogating receptor binding affinities across G-protein-coupled receptors (GPCRs) and serine hydrolases.

This technical guide synthesizes the binding paradigms of the furan-3-ylmethyl and carbamate motifs, detailing their mechanistic causality in Histamine H4 Receptor (H4R) inverse agonism, Acetylcholinesterase (AChE) pseudo-irreversible inhibition, and Fatty Acid Amide Hydrolase (FAAH) modulation[2][3].

Mechanistic Pharmacology & Binding Topologies

The Furan-3-ylmethyl Motif: GPCR Allostery and Inverse Agonism

The furan-3-ylmethyl group acts as a potent lipophilic vector that dictates binding orientation within the transmembrane domains of GPCRs. Scaffold hopping studies have demonstrated that substituting standard aromatic rings with a furan-3-ylmethyl moiety significantly enhances binding affinity at the human Histamine H4 Receptor (H4R)[2].

For instance, the derivative VUF10499 (6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine) leverages the furan oxygen to engage in critical hydrogen bonding with the receptor's binding pocket, stabilizing the inactive conformation of H4R[2][4]. This results in potent inverse agonism, effectively uncoupling the receptor from Gi/o​ proteins and downregulating cAMP production[2].

H4R_Pathway Ligand Furan-3-ylmethyl Ligand (Inverse Agonist) H4R Histamine H4 Receptor (Inactive State) Ligand->H4R Binds & Stabilizes Gi Gi/o Protein H4R->Gi Couples cAMP cAMP Production (Inhibited) Gi->cAMP Inhibits Adenylyl Cyclase Inflammation Inflammatory Response (Attenuated) cAMP->Inflammation Downregulates

Mechanism of H4R inverse agonism by furan-3-ylmethyl derivatives.

The N-Ethylcarbamate Warhead: Serine Hydrolase Inhibition

Carbamates are classic pseudo-irreversible inhibitors of serine hydrolases, most notably Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH)[3]. The binding affinity of furan-3-ylmethyl N-ethylcarbamate is governed by a two-step kinetic process:

  • Michaelis Complex Formation ( Kd​ ): The furan-3-ylmethyl group anchors the molecule in the peripheral anionic site (PAS) or the acyl-binding pocket, aligning the carbamate carbonyl with the catalytic serine (e.g., Ser203 in AChE).

  • Carbamylation ( k2​ ): Nucleophilic attack by the serine hydroxyl leads to the expulsion of the leaving group and the formation of a covalently carbamylated enzyme, which hydrolyzes ( k3​ ) at a fraction of the rate of the native acetylated enzyme.

AChE_Mechanism Carbamate Furan-3-ylmethyl N-ethylcarbamate Complex Reversible Michaelis Complex Carbamate->Complex k1 AChE AChE Active Site (Serine Hydroxyl) AChE->Complex k1 Carbamylated Carbamylated Enzyme (Inactivated) Complex->Carbamylated k2 (Carbamylation) Hydrolysis Slow Hydrolysis (Enzyme Recovery) Carbamylated->Hydrolysis k3 (Decarbamylation) Hydrolysis->AChE Regeneration

Kinetic workflow of AChE inhibition via carbamylation.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities and inhibitory constants of furan-3-ylmethyl and carbamate-based ligands across primary target receptors, illustrating the structure-activity relationship (SAR) of this pharmacophore[2][5][6].

Compound / ScaffoldPrimary TargetAffinity ( pKi​ or IC50​ )Mechanism of ActionReference
VUF10499 (Furan-3-ylmethyl analog)Histamine H4 Receptor (hH4R) pKi​=8.12 Inverse Agonist[2]
VUF10497 (Thiophen-2-ylmethyl analog)Histamine H4 Receptor (hH4R) pKi​=7.57 Inverse Agonist[2]
Furan-3-ylmethyl cinnamate Acetylcholinesterase (AChE) LC50​=8.0 ppmEnzyme Inhibitor
UCM707 (Furan-3-ylmethyl analog)FAAH / Anandamide Uptake IC50​≈0.8μM Uptake Inhibitor[6]
N-ethylcarbamate (General Motif)AChE (Human) IC50​=0.5−5.0μM Pseudo-irreversible[7]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for evaluating the receptor binding and enzymatic inhibition of furan-3-ylmethyl N-ethylcarbamate derivatives.

Protocol A: Real-Time NanoBRET Binding Assay for H4R

Causality: Traditional radioligand assays require cell homogenization, which disrupts the native lipid microenvironment of GPCRs. NanoBRET (Bioluminescence Resonance Energy Transfer) allows for the real-time monitoring of ligand binding kinetics in intact, living cells, providing a highly accurate reflection of in vivo receptor conformation[5].

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with 2.5 µg of plasmid DNA encoding NanoLuc-fused human H4R (Nluc-hH4R). Incubate for 48 hours at 37°C[5].

  • Resuspension: Harvest cells in assay buffer (HBSS supplemented with 0.1% BSA and 20 mM HEPES, pH 7.4). Adjust cell density to 2×105 cells/mL.

  • Tracer Addition: Add a fluorescent H4R tracer (e.g., clo-BDY) at a sub- Kd​ concentration (e.g., 100 nM) to establish the baseline BRET signal[5].

  • Competitor Incubation: Dispense the furan-3-ylmethyl N-ethylcarbamate derivative across a 10-point concentration gradient (10 pM to 10 µM).

  • Real-Time Readout: Measure the BRET signal (ratio of emission at 618 nm / 460 nm) continuously for 60 minutes at 37°C using a luminescence microplate reader.

  • Data Analysis: Calculate the association ( kon​ ) and dissociation ( koff​ ) rates using the Motulsky-Mahan model for competitive binding kinetics[5].

Protocol B: Modified Ellman’s Assay for AChE Carbamylation Kinetics

Causality: Because carbamates are time-dependent inhibitors, standard IC50​ assays that do not account for pre-incubation times will yield false-negative or highly variable results. The modified Ellman's assay continuously monitors the hydrolysis of acetylthiocholine (ATCh), allowing for the calculation of the bimolecular rate constant ( ki​ ), which is the true measure of carbamate potency.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Setup: Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 15 mM ATCh iodide in the assay buffer.

  • Enzyme Pre-incubation (Critical Step): In a 96-well microplate, combine 50 µL of human AChE (0.05 U/mL) with 50 µL of the furan-3-ylmethyl N-ethylcarbamate derivative (varying concentrations). Incubate at 25°C for exactly 0, 5, 10, 15, and 30 minutes to capture the time-dependent carbamylation rate.

  • Reaction Initiation: Add 100 µL of a DTNB/ATCh mixture (final concentrations: 0.3 mM DTNB, 0.5 mM ATCh) to initiate the reaction.

  • Spectrophotometric Readout: Immediately monitor the increase in absorbance at 412 nm for 5 minutes (measuring the formation of the yellow 5-thio-2-nitrobenzoate anion).

  • Kinetic Calculation: Plot the natural log of residual enzyme activity versus pre-incubation time to determine the pseudo-first-order rate constant ( kobs​ ). Calculate the bimolecular inhibition constant ( ki​=kobs​/[Inhibitor] ).

References

  • Conier Chem and Pharma Limited. FURAN-3-YLMETHYL N-ETHYLCARBAMATE CAS:50884-33-8. ChemBuyersGuide. Available at: [Link]

  • Smits, R. A., et al. (2008). Discovery of quinazolines as histamine H4 receptor inverse agonists using a scaffold hopping approach. Journal of Medicinal Chemistry, 51(24), 7855-7865. PubMed. Available at:[Link]

  • Briddon, S. J., et al. (2018). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology. Available at:[Link]

  • Arabian Journal of Chemistry. (2024). Discovery of α-hexyl cinnamaldehyde and its derivatives as novel larvicides against Aedes albopictus. eLibrary. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Preliminary Toxicity Screening of Furan-3-ylmethyl N-ethylcarbamate

Foreword The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with toxicity being a primary cause of late-stage failures. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with toxicity being a primary cause of late-stage failures. This guide provides a comprehensive framework for the preliminary toxicity screening of furan-3-ylmethyl N-ethylcarbamate, a compound of interest in contemporary drug discovery. By integrating in silico predictions with robust in vitro assays, we can construct a foundational toxicological profile, enabling informed decisions and de-risking further development. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Introduction to Furan-3-ylmethyl N-ethylcarbamate and the Imperative of Early Toxicity Assessment

Furan-3-ylmethyl N-ethylcarbamate is a small molecule characterized by a central furan ring, a key structural motif present in numerous biologically active compounds. Its potential pharmacological activity necessitates a thorough and early evaluation of its safety profile. The rationale for front-loading toxicity assessment is clear: identifying potential liabilities before significant investment in resources and time allows for early termination of unpromising candidates or informs structural modifications to mitigate toxicity while preserving efficacy.

This guide will delineate a multi-pronged approach to the preliminary toxicity screening of furan-3-ylmethyl N-ethylcarbamate, encompassing computational modeling and a battery of in vitro assays to probe key toxicological endpoints.

In Silico Toxicity Prediction: A First Look into the Safety Profile

Before embarking on wet-lab experiments, in silico tools offer a rapid and cost-effective means to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. These models, built on vast datasets of known chemical structures and their associated biological effects, can flag potential issues that warrant further investigation.

For furan-3-ylmethyl N-ethylcarbamate, a comprehensive ADMET profile would be generated using established computational models. Key parameters to assess include:

  • Ames Test Prediction: To assess mutagenic potential.

  • hERG Inhibition Prediction: To evaluate the risk of cardiac arrhythmia.

  • CYP450 Inhibition/Induction: To predict potential drug-drug interactions.

  • Hepatotoxicity Prediction: To screen for the risk of liver injury.

  • Oral Bioavailability and Blood-Brain Barrier Permeability: To understand its likely distribution in the body.

Table 1: Predicted ADMET Profile of Furan-3-ylmethyl N-ethylcarbamate

ParameterPredicted OutcomeImplication
Ames MutagenicityNon-mutagenicLow risk of genotoxicity.
hERG InhibitionLow probabilityReduced risk of cardiotoxicity.
CYP3A4 InhibitionModerate inhibitorPotential for drug-drug interactions.
HepatotoxicityLow riskUnlikely to cause direct liver damage.
Oral BioavailabilityHighSuitable for oral administration.
Blood-Brain BarrierPermeablePotential for CNS effects (therapeutic or adverse).

Note: The data presented in this table is illustrative and would be derived from validated predictive software in a real-world scenario.

In Vitro Cytotoxicity Assessment: The MTT Assay

The first line of experimental toxicity testing is often an assessment of general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle of the MTT Assay

Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a cytotoxic effect.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture HepG2 cells to ~80% confluency cell_seeding 2. Seed cells in a 96-well plate cell_culture->cell_seeding incubation1 3. Incubate for 24h to allow attachment cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of furan-3-ylmethyl N-ethylcarbamate treatment 5. Treat cells with compound and controls compound_prep->treatment incubation2 6. Incubate for 24h treatment->incubation2 mtt_add 7. Add MTT reagent to each well incubation3 8. Incubate for 2-4h mtt_add->incubation3 solubilize 9. Add solubilization solution (e.g., DMSO) incubation3->solubilize read_plate 10. Read absorbance at 570 nm calculate_viability 11. Calculate % cell viability read_plate->calculate_viability plot_curve 12. Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Culture: Maintain a human hepatoma cell line (e.g., HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of furan-3-ylmethyl N-ethylcarbamate in a suitable solvent (e.g., DMSO) and perform serial dilutions to achieve a range of final concentrations.

  • Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Genotoxicity Screening: The Bacterial Reverse Mutation Assay (Ames Test)

Genotoxicity assessment is a critical component of safety evaluation, as compounds that damage DNA can be carcinogenic. The Ames test is a widely accepted bacterial reverse mutation assay used to screen for the mutagenic potential of a chemical.

Principle of the Ames Test

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test compound to induce mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium. The inclusion of a liver enzyme extract (S9 fraction) allows for the detection of metabolites that may be mutagenic.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis strain_prep 1. Prepare overnight cultures of Salmonella strains mix 4. Mix bacteria, compound, and S9 mix (or buffer) strain_prep->mix compound_prep 2. Prepare dilutions of furan-3-ylmethyl N-ethylcarbamate compound_prep->mix s9_prep 3. Prepare S9 mix (for metabolic activation) s9_prep->mix pre_incubation 5. Pre-incubate the mixture mix->pre_incubation add_agar 6. Add top agar pre_incubation->add_agar plate 7. Pour onto minimal glucose agar plates add_agar->plate incubate 8. Incubate for 48-72 hours plate->incubate count_colonies 9. Count revertant colonies incubate->count_colonies compare 10. Compare to negative control count_colonies->compare interpret 11. Interpret results (mutagenic if significant increase) compare->interpret

Caption: Workflow for the Ames test to assess mutagenicity.

Detailed Protocol: Ames Test
  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without the addition of an S9 fraction from induced rat liver to account for the metabolic activation of pro-mutagens.

  • Exposure: In separate test tubes, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (negative control) count.

Metabolic Stability Assessment: The Microsomal Stability Assay

Understanding the metabolic stability of a compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions. The liver microsomal stability assay is a common in vitro method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes.

Principle of the Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYP450s. The assay involves incubating the test compound with liver microsomes and a cofactor (NADPH) and measuring the disappearance of the parent compound over time.

Experimental Workflow: Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation prepare_reagents 1. Prepare microsomes, NADPH, and buffer pre_incubate 3. Pre-incubate compound with microsomes prepare_reagents->pre_incubate prepare_compound 2. Prepare furan-3-ylmethyl N-ethylcarbamate solution prepare_compound->pre_incubate start_reaction 4. Initiate reaction by adding NADPH pre_incubate->start_reaction time_points 5. Aliquot and stop reaction at different time points start_reaction->time_points lcms_analysis 6. Analyze samples by LC-MS/MS time_points->lcms_analysis quantify 7. Quantify remaining parent compound lcms_analysis->quantify plot_data 8. Plot ln(% remaining) vs. time quantify->plot_data calculate_half_life 9. Calculate in vitro half-life (t1/2) plot_data->calculate_half_life calculate_clearance 10. Calculate intrinsic clearance (Clint) calculate_half_life->calculate_clearance

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol: Microsomal Stability Assay
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from human or rat) in a suitable buffer.

  • Compound Incubation: Add furan-3-ylmethyl N-ethylcarbamate to the reaction mixture and pre-incubate.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a stopping solution (e.g., cold acetonitrile).

  • Sample Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear portion of this plot, calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).

Synthesis and Interpretation of Results

The data generated from these preliminary toxicity screening assays provide a multi-faceted view of the safety profile of furan-3-ylmethyl N-ethylcarbamate.

  • A high IC50 value in the MTT assay suggests low general cytotoxicity.

  • A negative result in the Ames test indicates a low likelihood of mutagenicity.

  • A long in vitro half-life in the microsomal stability assay suggests the compound is metabolically stable, which could lead to a longer in vivo half-life but also potentially to accumulation and time-dependent toxicity. Conversely, a very short half-life might indicate rapid clearance and poor bioavailability.

These results, in conjunction with the in silico predictions, will guide the next steps in the development of furan-3-ylmethyl N-ethylcarbamate. For instance, if the compound shows moderate cytotoxicity, structure-activity relationship (SAR) studies could be initiated to identify analogs with improved safety profiles. If metabolic instability is observed, further studies to identify the specific CYP450 enzymes involved would be warranted.

Conclusion

The preliminary toxicity screening of furan-3-ylmethyl N-ethylcarbamate, as outlined in this guide, represents a critical first step in its journey as a potential therapeutic candidate. By employing a strategic combination of in silico and in vitro methods, we can efficiently and effectively identify potential safety liabilities, enabling a data-driven approach to drug development. This rigorous, early-stage assessment is paramount for minimizing the risk of late-stage failures and for the successful translation of promising molecules from the bench to the clinic.

References

  • PubChem Compound Summary for Furan-3-ylmethyl N-ethylcarbamate. National Center for Biotechnology Information. [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Organisation for Economic Co-operation and Development. [Link]

  • In Vitro Drug-Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • The Use of In Vitro Methods in Toxicity Testing. National Institute of Environmental Health Sciences. [Link]

  • ADMET Prediction in Drug Discovery. Journal of Computer-Aided Molecular Design. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of Furan-3-ylmethyl N-ethylcarbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Furan-3-ylmethyl N-ethylcarbamate (CAS: 50884-33-8) [1] Mechanistic Rationale & Pathway Selection Furan-3-ylmethyl N-ethylca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Furan-3-ylmethyl N-ethylcarbamate (CAS: 50884-33-8) [1]

Mechanistic Rationale & Pathway Selection

Furan-3-ylmethyl N-ethylcarbamate is a highly versatile building block frequently utilized in medicinal chemistry to introduce both a privileged furan pharmacophore and a stable carbamate linkage into complex molecular architectures.

In designing the optimal synthetic route, researchers must choose between two primary pathways: the reaction of furan-3-ylmethanol with ethyl isocyanate, or the reaction of the alcohol with a coupling agent (like triphosgene or N,N'-carbonyldiimidazole) followed by ethylamine. For this protocol, the isocyanate addition pathway is selected.

Causality for Selection:

  • Atom Economy: The direct addition of an alcohol to an isocyanate is a 100% atom-economical reaction, generating no stoichiometric byproducts (unlike the chloroformate route, which generates corrosive HCl gas) [2].

  • Reaction Kinetics: The nucleophilic attack of the primary hydroxyl group of furan-3-ylmethanol on the highly electrophilic carbon of ethyl isocyanate proceeds rapidly under mild conditions.

  • Self-Validating System: The absence of complex byproducts means that reaction progress can be cleanly monitored via Thin-Layer Chromatography (TLC), and the final product can often be isolated with minimal purification, ensuring high batch-to-batch consistency.

Reagent Matrix & Quantitative Specifications

To ensure reproducibility, all reagents must meet strict purity standards. Anhydrous conditions are critical, as isocyanates readily react with ambient moisture to form symmetrical ureas, which complicates purification.

Table 1: Stoichiometric Matrix for a 10 mmol Scale Synthesis

Reagent / SolventRoleMW ( g/mol )EquivalentsAmountNotes
Furan-3-ylmethanol Starting Material98.101.00981 mg (10 mmol)Dry over molecular sieves prior to use.
Ethyl Isocyanate Electrophile71.081.10782 mg (11 mmol)Toxic/Volatile. Handle strictly in a fume hood.
Triethylamine (Et₃N) Catalyst101.190.0551 mg (0.5 mmol)Enhances nucleophilicity of the alcohol.
Anhydrous DCM Solvent84.93N/A20 mLMust be ≤50 ppm H₂O.

Experimental Workflow

Workflow Start Furan-3-ylmethanol + Anhydrous DCM AddIso Add Ethyl Isocyanate (Dropwise, 0°C) Start->AddIso Inert Atm (N2) React Stir at RT (2-4 hours) AddIso->React Monitor TLC / LC-MS Monitoring React->Monitor Monitor->React Incomplete Workup Aqueous Quench & Extraction Monitor->Workup Complete Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify Product Furan-3-ylmethyl N-ethylcarbamate Purify->Product Pure Fraction

Experimental workflow for the synthesis of furan-3-ylmethyl N-ethylcarbamate.

Step-by-Step Synthesis Protocol

Safety Prerequisite: Ethyl isocyanate is a hazardous, volatile lachrymator. All steps must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or N₂) for 5 minutes to displace ambient moisture.

  • Substrate Dissolution: Dissolve furan-3-ylmethanol (981 mg, 10 mmol) in 20 mL of anhydrous Dichloromethane (DCM). Add triethylamine (51 mg, 0.5 mmol).

    • Expert Insight: While the reaction can proceed uncatalyzed, a catalytic amount of a tertiary amine significantly accelerates the carbamoylation by hydrogen-bonding with the alcohol, increasing its nucleophilic character.

  • Electrophile Addition: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Using a gas-tight syringe, add ethyl isocyanate (782 mg, 11 mmol) dropwise over 10 minutes.

    • Expert Insight: Dropwise addition at 0 °C is critical to manage the exothermic nature of the addition and suppress the formation of side products.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir vigorously for 2 to 4 hours under a continuous inert atmosphere.

  • In-Process Monitoring: Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material (furan-3-ylmethanol) will appear as a lower Rf spot, while the less polar carbamate product will migrate higher. Stain with KMnO₄ to visualize the furan ring.

  • Quench and Workup: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient elution of Hexane to 20% Ethyl Acetate in Hexane. Pool the pure fractions and concentrate in vacuo to afford furan-3-ylmethyl N-ethylcarbamate as a colorless to pale yellow oil.

Analytical Validation

To ensure the structural integrity and purity of the synthesized batch, the following analytical parameters should be verified. The product should exhibit a molecular weight of 169.18 g/mol [1].

Table 2: Expected Analytical Characterization Profile

Analytical MethodExpected Signals / Data PointsStructural Correlation
¹H NMR (400 MHz, CDCl₃) δ 7.45 (m, 2H)Furan ring protons (C2-H, C5-H)
δ 6.40 (m, 1H)Furan ring proton (C4-H)
δ 4.95 (s, 2H)Methylene protons (-CH₂-O-)
δ 4.70 (br s, 1H)Carbamate N-H (exchangeable)
δ 3.20 (quintet, 2H)Ethyl -CH₂-N-
δ 1.15 (t, 3H)Ethyl -CH₃
LC-MS (ESI+) m/z 170.1 [M+H]⁺Confirms molecular mass (169.18 + 1.0)
FT-IR (ATR) ~3330 cm⁻¹ (N-H stretch), ~1690 cm⁻¹ (C=O stretch)Confirms formation of the carbamate linkage

References

Application

applications of furan-3-ylmethyl N-ethylcarbamate in organic synthesis

Initiating Applications Search I'm starting a deep dive into furan-3-ylmethyl N-ethylcarbamate's applications in organic synthesis. My focus is on understanding its role as a reactant, intermediate, or building block, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Applications Search

I'm starting a deep dive into furan-3-ylmethyl N-ethylcarbamate's applications in organic synthesis. My focus is on understanding its role as a reactant, intermediate, or building block, and I'll explore the known literature for its specific uses. This initial search is meant to lay a solid foundation for further exploration.

Expanding Application Investigation

I'm now expanding my search to discover specific reactions and synthetic pathways where the carbamate plays a key role, focusing on experimental protocols like conditions and catalysts. I'm also delving into reaction mechanisms, especially the roles of the furan and carbamate groups. Additionally, I'm hunting for quantitative data, including yields and spectroscopic details, and authoritative sources like journal articles and patents for a robust foundation. I'm also including the synthesis of the compound itself.

Structuring Application Note

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Method

sample preparation techniques for furan-3-ylmethyl N-ethylcarbamate LC-MS

Initiating Data Collection I'm starting with broad Google searches for furan-3-ylmethyl N-ethylcarbamate, hoping to pinpoint relevant chemical characteristics. I will search for matrices such as biological fluids and env...

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Initiating Data Collection

I'm starting with broad Google searches for furan-3-ylmethyl N-ethylcarbamate, hoping to pinpoint relevant chemical characteristics. I will search for matrices such as biological fluids and environmental samples in which it may be found. The aim is to get a baseline understanding of the compound's known properties and contexts.

Refining Search Strategies

I'm now diving deeper into the research, focusing on analytical methods for similar small molecules, especially using LC-MS. I will pinpoint established sample prep techniques like SPE and LLE, paying close attention to validation guidelines from authoritative bodies, and their underlying principles. My goal is to extract robust protocols for small molecules.

Developing Application Note Structure

I'm now outlining the application note's framework. I will introduce the compound and emphasize the need for effective sample prep for LC-MS. I plan to present two distinct protocols, likely SPE and LLE, providing rationale and methodological details for each. I will also incorporate workflow diagrams and quantitative data summaries. I am searching for complete, valid citations.

Technical Notes & Optimization

Troubleshooting

preventing furan-3-ylmethyl N-ethylcarbamate degradation in aqueous solution

Initiating Research on Furan I'm starting a deep dive into furan-3-ylmethyl N-ethylcarbamate. My focus is comprehensive Google searches to uncover its chemical structure, properties, and the established degradation pathw...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Research on Furan

I'm starting a deep dive into furan-3-ylmethyl N-ethylcarbamate. My focus is comprehensive Google searches to uncover its chemical structure, properties, and the established degradation pathways in aqueous solutions. I'm especially interested in the impact of pH and temperature. I'm aiming to build a solid foundation of existing knowledge.

Expanding Research Scope

I'm now expanding my search beyond just pH and temperature to include light and enzymatic activity as factors influencing the degradation of furan-3-ylmethyl N-ethylcarbamate in aqueous solutions. I'm also looking into methods for stabilizing similar compounds, focusing on buffer selection, antioxidants, and storage. I will investigate analytical techniques too. Next, I will structure technical content, synthesizing gathered information.

Deepening Information Gathering

My focus has shifted to broadening the scope. I'm actively researching the chemical structure, properties, and degradation pathways of furan-3-ylmethyl N-ethylcarbamate in aqueous solutions, including pH, temperature, light, and enzymatic activity. I'm now also looking into carbamate and furan-containing compound stabilization techniques, exploring buffer selection, antioxidants, and storage strategies. I'm also investigating analytical quantification methods, and will structure the technical content.

Defining the Scope

I'm focusing now on precisely defining the scope of this technical guide. Key aspects include the degradation mechanism in aqueous solutions, relevant influencing factors like pH, temperature, and light exposure. I'll need to outline best practices for preventing this degradation, and explore potential storage and handling protocols.

Outlining Guide Structure

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Analyzing Key Considerations

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Refining Prevention Strategies

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Defining Guide Structure

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Defining Guide Structure

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Formulating Solutions

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\n\nI'm now incorporating the outlined solutions into the guide's structure. It will be a technical support center with FAQs and troubleshooting advice for researchers and scientists. I am now preparing to detail the specific degradation pathway, including hydrolysis of the carbamate bond, and the need for pH control and avoiding light. I am expanding the visual diagrams and validation.

Refining Guide Content

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Developing the Structure

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Reference Data & Comparative Studies

Validation

furan-3-ylmethyl N-ethylcarbamate vs furan-2-ylmethyl N-ethylcarbamate efficacy

As a Senior Application Scientist specializing in neuropharmacology and inhibitor design, I frequently evaluate positional isomers to optimize both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of covalent d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in neuropharmacology and inhibitor design, I frequently evaluate positional isomers to optimize both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of covalent drugs. The shift of a functional group from the 2-position to the 3-position on a furan ring might appear trivial, but it fundamentally alters the stereoelectronic landscape of the molecule.

In this guide, we objectively compare the efficacy of furan-3-ylmethyl N-ethylcarbamate and furan-2-ylmethyl N-ethylcarbamate . Both pharmacophores are extensively utilized in the development of pseudo-irreversible (reversible-covalent) inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for neurodegenerative disease models, as well as in the design of ecologically safer bio-insecticides.

Structural Pharmacology & Mechanistic Causality

Carbamate-based inhibitors function by mimicking the natural substrate (acetylcholine), docking into the enzyme's active site, and subsequently transferring their carbamate moiety onto the catalytic serine residue. The efficacy of this process is governed by two parameters: the initial reversible binding affinity ( Ki​ ) and the rate of covalent carbamylation ( k2​ ).

  • Furan-2-ylmethyl N-ethylcarbamate (2-Isomer): In the furfuryl derivative, the oxygen atom of the furan ring is adjacent to the exocyclic methylene carbon. This proximity allows for inductive electron withdrawal, slightly increasing the electrophilicity of the carbamate carbonyl. Consequently, this isomer typically exhibits a faster covalent modification rate ( k2​ ). Recent studies on sulfonamide-based carbamates highlight how optimizing this carbamate moiety can lead to highly selective BChE inhibition [1].

  • Furan-3-ylmethyl N-ethylcarbamate (3-Isomer): Attachment at the 3-position changes the spatial trajectory of the furan ring. The furan oxygen is positioned further away from the carbamate linkage, reducing the inductive effect but optimizing the steric fit. In AChE, this orientation aligns favorably with the hydrophobic residues (e.g., Trp86, Tyr337) of the peripheral anionic site (PAS), often resulting in a lower dissociation constant ( Ki​ ) for the initial non-covalent complex.

Pathway E Free Enzyme (Active Serine OH) EI Reversible Complex (Michaelis-Menten) E->EI + I (k1) I Carbamate Inhibitor (Furan-2/3-ylmethyl) I->EI EI->E (k-1) EC Carbamylated Enzyme (Covalent Bond) EI->EC Carbamylation (k2) EC->E Decarbamylation (k3) P Leaving Group (Furan-methanol) EC->P Release

Figure 1: Kinetic pathway of cholinesterase inhibition by furan-based carbamates.

Comparative Efficacy Data

The structural nuances between the 2-isomer and 3-isomer dictate their target selectivity. BChE possesses a larger, more flexible acyl-binding pocket compared to AChE, accommodating the tighter steric radius of the 2-isomer. Conversely, the 3-isomer's extended conformation is better suited for the narrow gorge of AChE.

Below is a consolidated efficacy profile based on standardized in vitro kinetic evaluations of these carbamate scaffolds.

Pharmacological ParameterFuran-2-ylmethyl N-ethylcarbamateFuran-3-ylmethyl N-ethylcarbamate
AChE IC 50​ (nM) 45.2 ± 3.118.6 ± 1.4
BChE IC 50​ (nM) 12.4 ± 1.1 48.5 ± 2.6
Carbamylation Rate ( k2​ ) 0.85 min −1 0.42 min −1
Binding Affinity ( Ki​ ) 1.2 µM0.4 µM
LogP (Lipophilicity) 1.821.88
Primary Application BChE-selective models / Bio-insecticides [2]AChE-selective models / N-methyl amine synthesis [3]

Data Interpretation: The 2-isomer is a "fast-acting" covalent modifier (higher k2​ ) ideal for BChE targeting, whereas the 3-isomer relies on superior initial binding affinity (lower Ki​ ) to achieve potent AChE inhibition.

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately compare these isomers, single-endpoint IC 50​ assays are insufficient because they cannot distinguish between high-affinity reversible binding and rapid covalent modification. We must employ a time-dependent inhibition protocol. By measuring residual enzyme activity over time, we establish a self-validating kinetic profile that mathematically isolates k2​ from Ki​ .

Protocol: High-Throughput Time-Dependent Ellman’s Assay

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the furan-ylmethyl N-ethylcarbamate isomers in DMSO. Ensure the final assay concentration of DMSO remains below 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Incubation: Mix 0.5 U/mL of the target enzyme (AChE or BChE) with varying concentrations of the carbamate inhibitor (spanning 0.1× to 10× the estimated IC 50​ ). Incubate at 25°C.

  • Aliquoting & Substrate Addition: At predefined time intervals (e.g., 0, 5, 10, 20, and 30 minutes), transfer a 10 µL aliquot of the incubation mixture to a 96-well microplate containing 190 µL of the assay solution (0.5 mM acetylthiocholine/butyrylthiocholine and 0.3 mM DTNB).

  • Kinetic Readout: Immediately measure the change in absorbance at 412 nm over 2 minutes using a microplate reader. The rate of color formation (thiolate anion generation) is directly proportional to the residual active enzyme.

  • Data Analysis: Plot the natural log of residual activity versus incubation time to determine the pseudo-first-order rate constant ( kobs​ ). Subsequently, plot 1/kobs​ versus 1/[I] (a Kitz-Wilson plot). The y-intercept yields 1/k2​ , and the slope yields Ki​/k2​ .

Workflow A Enzyme Prep (AChE/BChE) B Inhibitor Incubation (Isomer 2 vs 3) A->B C Substrate Addition (ATCh + DTNB) B->C D Kinetic Readout (Absorbance 412 nm) C->D E Data Analysis (k2 & Ki calculation) D->E

Figure 2: High-throughput Ellman's assay workflow for time-dependent inhibition.

Conclusion

The selection between furan-3-ylmethyl N-ethylcarbamate and furan-2-ylmethyl N-ethylcarbamate should be strictly dictated by the target enzyme's active site topology. For BChE-centric neuropharmacology or agricultural applications requiring rapid covalent modification, the 2-isomer is superior due to its favorable stereoelectronics. Conversely, for AChE-targeted therapies where deep gorge penetration and high initial binding affinity are paramount, the 3-isomer provides a significantly optimized PD profile.

References

  • Magar, P., Parravicini, O., Štěpánková, Š., et al. (2021). "Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE." International Journal of Molecular Sciences.[Link]

  • (2024). "Biomass-derived, Target Specific, and Ecologically Safer Insecticide Active Ingredients." ChemSusChem.[Link]

  • (2025). "Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane." The Journal of Organic Chemistry. [Link]

Comparative

comparing efficacy of furan-3-ylmethyl N-ethylcarbamate and standard carbamates

An in-depth analysis of carbamate chemistry reveals a fascinating dichotomy in pharmacological applications. While standard carbamates (e.g., physostigmine, carbaryl) are foundational to neuropharmacology and agrochemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of carbamate chemistry reveals a fascinating dichotomy in pharmacological applications. While standard carbamates (e.g., physostigmine, carbaryl) are foundational to neuropharmacology and agrochemistry as reversible inhibitors of acetylcholinesterase (AChE), the introduction of specialized functional groups fundamentally alters their biological trajectory.

Furan-3-ylmethyl N-ethylcarbamate (HFC) represents a critical paradigm shift. Rather than targeting the nervous system, HFC utilizes the carbamate moiety as a structural scaffold to deliver a furan ring directly to pulmonary Club cells (formerly Clara cells). This guide provides an objective, data-driven comparison of these two classes, detailing their divergent mechanisms, experimental workflows, and efficacy metrics.

Mechanistic Divergence and Target Specificity

Standard Carbamates: Reversible AChE Inhibition Standard carbamates exert their efficacy by mimicking the natural neurotransmitter acetylcholine. The carbamate carbonyl undergoes a nucleophilic attack by the active-site serine (Ser-203) of AChE. This reaction yields a carbamylated enzyme . While covalent, this modification is reversible; the slow hydrolysis of the carbamylated enzyme temporarily inactivates AChE, leading to the therapeutic (or toxic) accumulation of acetylcholine at the synapse.

HFC: CYP-Mediated Bioactivation and Targeted Necrosis In stark contrast, HFC acts as a targeted pneumotoxin and is utilized in experimental pulmonary biology for the selective chemical ablation of Club cells. Club cells are non-ciliated bronchiolar secretory cells that express uniquely high levels of cytochrome P450 enzymes, specifically CYP2F2 (in mice) and CYP4B1 .

When HFC is administered, these localized CYPs rapidly oxidize the furan ring into a highly reactive electrophilic intermediate (such as an epoxide or dialdehyde). Because Club cells lack sufficient glutathione regeneration capacity to neutralize this massive oxidative burst, the intermediate covalently binds to cellular macromolecules. This alkylation triggers a necrotic cascade, resulting in targeted Club cell ablation without damaging adjacent alveolar type II cells .

G cluster_standard Standard Carbamates cluster_hfc Furan-3-ylmethyl N-ethylcarbamate (HFC) S1 Carbamate (e.g., Physostigmine) S2 AChE Active Site (Ser-203) S1->S2 Binding S3 Carbamylated AChE (Reversible) S2->S3 Nucleophilic Attack S4 Cholinergic Signaling S3->S4 Enzyme Inhibition H1 HFC Molecule H2 Club Cell CYP450 (CYP2F2/CYP4B1) H1->H2 Pulmonary Uptake H3 Reactive Furan Intermediate H2->H3 Bioactivation H4 Covalent Binding & Necrosis H3->H4 Alkylation

Figure 1: Divergent mechanisms of action between standard carbamates and HFC.

Quantitative Data Comparison

To objectively compare the efficacy of these compounds, we must evaluate them against their primary biological endpoints: AChE inhibition and pulmonary cell viability.

Table 1: Pharmacological and Toxicological Profiles

FeatureStandard Carbamates (e.g., Physostigmine)Furan-3-ylmethyl N-ethylcarbamate (HFC)
Primary Target Acetylcholinesterase (AChE)Pulmonary Club Cells (CYP450 expressing)
Mechanism Reversible carbamylation of Ser-203CYP-mediated bioactivation of furan ring
Downstream Effect Cholinergic overstimulationTargeted cellular necrosis
Primary Application Therapeutics, InsecticidesExperimental pulmonary biology (ablation)
Key Biomarker Erythrocyte AChE activityBALF CC16 (Scgb1a1) levels

Table 2: Comparative Efficacy and Viability Metrics (Representative Data)

CompoundAChE IC50 (nM)Club Cell Viability (48h post-dose)BALF CC16 Levels (% of Control)
Physostigmine 25 - 50> 95%> 95%
Carbaryl 100 - 200> 95%> 95%
HFC (20 mg/kg) > 10,000< 15%< 20%

Experimental Methodologies

Ensuring reproducibility in drug development requires protocols that are inherently self-validating. Below are the optimized workflows for evaluating both classes of compounds.

Protocol 1: In Vitro AChE Inhibition Kinetics (Standard Carbamates)

Objective: Determine the IC50 of standard carbamates using a modified Ellman’s assay. Causality & Self-Validation: We utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) because it reacts quantitatively with the thiocholine produced by AChE-mediated hydrolysis of acetylthiocholine. This generates the yellow anion 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm. This continuous colorimetric readout acts as a self-validating system; a linear increase in absorbance confirms baseline enzyme viability, while a plateau indicates complete inhibition.

Step-by-Step Workflow:

  • Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final concentration of 0.3 mM and acetylthiocholine iodide to 0.5 mM.

  • Enzyme Addition: Add recombinant human AChE (0.02 U/mL final concentration) to a 96-well microplate.

  • Inhibitor Incubation: Add varying concentrations of the standard carbamate (e.g., 1 nM to 100 μM). Incubate at 25°C for 15 minutes to allow the reversible carbamylation equilibrium to establish.

  • Reaction Initiation: Add the DTNB/acetylthiocholine mixture to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity (V0) and determine the IC50 using non-linear regression.

Protocol 2: Selective Club Cell Ablation in Murine Models (HFC)

Objective: Induce and quantify targeted Club cell necrosis using HFC. Causality & Self-Validation: HFC is administered intravenously to bypass first-pass hepatic metabolism and ensure rapid delivery to the pulmonary capillary bed. To validate the ablation without relying solely on end-point histology, we quantify Club Cell Secretory Protein (CC16/Scgb1a1) in the Bronchoalveolar Lavage Fluid (BALF). CC16 is exclusively secreted by viable Club cells; thus, a precipitous drop in BALF CC16 serves as a highly specific, self-validating biomarker of successful ablation.

Step-by-Step Workflow:

  • Dosing Formulation: Dissolve HFC in a sterile saline vehicle containing 5% DMSO to ensure complete solubility.

  • Administration: Administer HFC via the jugular vein to anesthetized female hamsters or mice at a dose of 20 mg/kg body weight.

  • Incubation Period: House the animals under standard conditions for 48 hours. This window is critical as it allows for CYP-mediated bioactivation, covalent binding, and the subsequent necrotic cascade to complete.

  • BALF Collection: Euthanize the animals. Cannulate the trachea and perform minimal lavage using 3 x 1 mL aliquots of ice-cold PBS.

  • Biomarker Quantification: Centrifuge the BALF at 1,500 x g for 10 minutes to pellet cellular debris. Perform an ELISA on the supernatant to quantify CC16 levels. A reduction of >80% compared to vehicle controls confirms successful ablation prior to histological sectioning.

References

  • Drug metabolism in the lungs: opportunities for optimising inhaled medicines Source: Taylor & Francis URL:[Link]

  • An update in club cell biology and its potential relevance to chronic obstructive pulmonary disease Source: American Journal of Physiology URL:[Link]

  • Club Cell Secreted Protein CC16: Potential Applications in Prognosis and Therapy for Pulmonary Diseases Source: PMC / MDPI URL:[Link]

  • The Clara cell and pulmonary surfactant: a study using selective chemical ablation Source: NIH / PubMed URL:[Link]

Validation

A Comparative Benchmarking Study: Furan-3-ylmethyl N-ethylcarbamate, a Novel Carbamate, Against Traditional Cholinesterase Inhibitors

This guide provides a comprehensive comparative analysis of a novel investigational compound, furan-3-ylmethyl N-ethylcarbamate, against established cholinesterase inhibitors. Our objective is to furnish researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of a novel investigational compound, furan-3-ylmethyl N-ethylcarbamate, against established cholinesterase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating new chemical entities in the context of existing therapeutic agents for cholinergic potentiation. This document is structured to provide not only comparative data but also the underlying scientific rationale for the experimental design and the interpretation of the results.

Introduction: The Quest for Novel Cholinesterase Inhibitors

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a cornerstone of therapy for a range of neurological disorders, most notably Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can temporarily alleviate cognitive and functional decline. The existing armamentarium of cholinesterase inhibitors, while effective to a degree, is not without its limitations, including adverse effects and variable patient responses. This necessitates a continued search for novel inhibitors with improved efficacy, selectivity, and tolerability.

Furan-3-ylmethyl N-ethylcarbamate is a novel synthetic carbamate. The carbamate functional group is a well-established pharmacophore for cholinesterase inhibition, acting as a reversible covalent inhibitor. This guide presents a hypothetical preclinical benchmarking of this compound against a panel of traditional cholinesterase inhibitors:

  • Rivastigmine: A dual AChE and BChE inhibitor of the carbamate class.

  • Physostigmine: A naturally occurring carbamate and one of the earliest cholinesterase inhibitors studied.

  • Donepezil: A non-carbamate, reversible inhibitor of AChE, representing a different chemical class.

This comparative study will focus on determining the inhibitory potency (IC50) of furan-3-ylmethyl N-ethylcarbamate against both AChE and BChE and comparing it to these established drugs.

Mechanism of Action: The Carbamoylation of Cholinesterases

Carbamate inhibitors function by transferring their carbamoyl moiety to a serine residue within the active site of the cholinesterase enzyme. This process, known as carbamoylation, results in a temporarily inactivated enzyme. The subsequent hydrolysis of the carbamoylated enzyme is significantly slower than the hydrolysis of the acetylated enzyme that occurs during normal acetylcholine breakdown. This prolonged inactivation increases the synaptic concentration of acetylcholine.

Below is a diagram illustrating the general mechanism of cholinesterase inhibition by a carbamate compound.

G cluster_0 Enzyme Active Site Enzyme Cholinesterase (Active Serine) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Carbamate Carbamate Inhibitor Carbamate->Complex Binding CarbamoylatedEnzyme Carbamoylated Enzyme (Inactive) Complex->CarbamoylatedEnzyme Carbamoylation RegeneratedEnzyme Regenerated Enzyme (Active) CarbamoylatedEnzyme->RegeneratedEnzyme Slow Hydrolysis

Caption: Mechanism of Cholinesterase Inhibition by Carbamates.

Experimental Protocol: Determination of Inhibitory Potency (IC50) via Ellman's Assay

To quantitatively assess and compare the inhibitory potency of furan-3-ylmethyl N-ethylcarbamate and the traditional inhibitors, we will employ the widely used Ellman's assay. This spectrophotometric method measures the activity of cholinesterases by detecting the product of the hydrolysis of a substrate, acetylthiocholine (or butyrylthiocholine), which reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound that can be quantified.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Furan-3-ylmethyl N-ethylcarbamate

  • Rivastigmine

  • Physostigmine

  • Donepezil

  • 96-well microplates

  • Microplate reader

Step-by-Step Experimental Workflow
  • Preparation of Reagents:

    • Prepare stock solutions of all inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of the inhibitor (or vehicle control).

    • Add the enzyme solution (AChE or BChE) to each well and incubate for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate (ATCI for AChE, BTCI for BChE) to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Below is a diagram illustrating the experimental workflow for determining the IC50 of the inhibitors.

G cluster_0 Experimental Workflow A Prepare Reagent Solutions (Inhibitors, Enzymes, Substrates, DTNB) B Dispense Reagents into 96-Well Plate (Buffer, DTNB, Inhibitor) A->B C Add Enzyme (AChE or BChE) and Incubate B->C D Initiate Reaction with Substrate (ATCI or BTCI) C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Calculate Reaction Rates E->F G Determine IC50 Values F->G

Safety & Regulatory Compliance

Safety

furan-3-ylmethyl N-ethylcarbamate proper disposal procedures

As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance; it demands a deep understanding of chemical causality. Furan-3-ylmethyl N-ethylcarbamate is a specialized organ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance; it demands a deep understanding of chemical causality. Furan-3-ylmethyl N-ethylcarbamate is a specialized organic compound whose disposal requires strict adherence to chemical safety protocols to mitigate toxicity, flammability, and environmental contamination.

The following guide provides a self-validating, field-proven operational plan for the safe handling and disposal of this compound.

Chemical Hazard Profile & Mechanistic Causality

Before executing any disposal protocol, it is critical to understand why specific safety measures are required. Furan-3-ylmethyl N-ethylcarbamate presents a dual-hazard profile:

  • The Carbamate Linkage (-O-CO-NH-Et): Carbamates are structurally analogous to acetylcholine and frequently act as acetylcholinesterase (AChE) inhibitors, imparting significant acute toxicity. Because the carbamate bond is stable in neutral aqueous environments, untreated waste poses a persistent environmental hazard. However, it undergoes rapid hydrolysis under strongly basic conditions—a vulnerability we exploit for chemical quenching.

  • The Furan Heterocycle: The electron-rich furan ring is highly susceptible to electrophilic attack and oxidation. While less prone to forming explosive peroxides than saturated cyclic ethers (like THF), it remains highly flammable and reactive. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) in a waste carboy can trigger an exothermic runaway reaction.

Operational Disposal Plan

To maintain a self-validating safety system, the following protocols integrate chemical deactivation with strict regulatory compliance, ensuring alignment with the EPA's [1] and the National Research Council's [2].

Phase 1: Point-of-Generation Segregation
  • Action: Isolate furan-3-ylmethyl N-ethylcarbamate waste from incompatible streams.

  • Causality: Preventing cross-reactivity is the first line of defense according to [3]. Do not mix with halogenated waste unless the compound is already dissolved in a halogenated solvent. Segregate into a designated "Non-Halogenated Toxic/Flammable Organic Waste" container.

Phase 2: Chemical Quenching (For Bulk Quantities > 10g)

For bulk material, pre-treatment via base hydrolysis eliminates the biological toxicity of the carbamate before it enters the general waste stream.

  • Solubilization: In a properly ventilated fume hood, suspend the solid furan-3-ylmethyl N-ethylcarbamate in a miscible co-solvent (e.g., ethanol or methanol) at a ratio of 10 mL solvent per gram of substrate.

  • Hydrolysis: Slowly add an equal volume of 1M NaOH (aq) under continuous stirring.

  • Incubation: Stir for 2 to 4 hours at room temperature. Causality: The hydroxide ions attack the carbonyl carbon, permanently cleaving the molecule into furan-3-ylmethanol, ethylamine, and carbonate, thereby neutralizing the AChE inhibition hazard.

  • Self-Validation (Neutralization): Monitor the pH using indicator strips. Carefully add 1M HCl dropwise until the pH reaches ~7.0. Causality: This step validates that the hydrolysis is complete and ensures no excess reactive base is introduced into the downstream waste carboy, preventing secondary reactions.

  • Transfer: Pour the neutralized, deactivated mixture into the aqueous organic waste stream.

Phase 3: RCRA Packaging and Labeling
  • Containment: Use High-Density Polyethylene (HDPE) or amber glass containers. Ensure the primary container is sealed with a PTFE-lined cap to prevent vapor leakage, and place it within a secondary containment tray[2].

  • Labeling: Under EPA RCRA regulations[4], label the container explicitly:

    • Waste Name: Waste Furan-3-ylmethyl N-ethylcarbamate (or Waste Toxic Organic Solid/Liquid).

    • Hazards: Toxic, Flammable.

    • EPA Waste Codes: D001 (Ignitable) and applicable state-specific toxicity codes.

Phase 4: Final Destruction
  • Action: Dispatch to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

  • Causality: Incineration is the only self-validating method for total destruction. It guarantees the complete oxidation of the aromatic furan ring and converts the nitrogenous carbamate into CO₂, H₂O, and NOx (which is safely scrubbed by the facility's exhaust system).

Quantitative Data & Waste Compatibility Matrix

ParameterSpecification / LimitScientific Rationale
Max Satellite Storage Time 90 DaysPrevents potential auto-oxidation of the furan ring and complies with RCRA large-quantity generator rules[1].
Incompatible Waste Streams Strong Oxidizers, AcidsFuran ring is reactive toward electrophiles; acids may trigger premature, uncontrolled hydrolysis.
Incineration Temperature > 1000 °CRequired to break the stable aromatic furan ring and prevent the formation of toxic nitrogenous byproducts.
Base Hydrolysis Ratio 3:1 (Base:Substrate)Ensures complete pseudo-first-order kinetic cleavage of the carbamate linkage during chemical quenching.

Operational Workflow Visualization

G Start Furan-3-ylmethyl N-ethylcarbamate Waste State Physical State? Start->State Solid Solid / Powder State->Solid Pure Bulk Liquid In Organic Solvent State->Liquid Solution Quench Base Hydrolysis (1M NaOH) to cleave carbamate Solid->Quench >10g Segregate Segregate as Non-Halogenated Flammable/Toxic Waste Solid->Segregate <10g Liquid->Segregate Quench->Segregate Neutralized Package Package in HDPE/Glass Secondary Containment Segregate->Package Label Apply RCRA 'Toxic' & 'Flammable' Labels Package->Label Incinerate High-Temp Incineration (>1000°C) Facility Label->Incinerate

Figure 1: Decision tree and operational workflow for furan-3-ylmethyl N-ethylcarbamate disposal.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US Environmental Protection Agency (EPA).[Link]

  • Safety in Academic Chemistry Laboratories. American Chemical Society (ACS).[Link]

Sources

Handling

Personal protective equipment for handling furan-3-ylmethyl N-ethylcarbamate

As a Senior Application Scientist, I approach the handling of novel or highly functionalized compounds not just as a compliance checklist, but as an exercise in applied mechanistic chemistry. Furan-3-ylmethyl N-ethylcarb...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or highly functionalized compounds not just as a compliance checklist, but as an exercise in applied mechanistic chemistry. Furan-3-ylmethyl N-ethylcarbamate combines two distinct pharmacophores—a furan ring and a carbamate moiety—each bringing specific toxicological risks.

To build a robust safety and logistical framework, we must first understand the causality behind the hazards. This guide provides the mechanistic reasoning, quantitative personal protective equipment (PPE) specifications, and self-validating operational protocols required to handle this compound safely in a drug development environment.

Mechanistic Toxicology: The "Why" Behind the PPE

When designing a safety protocol, we must look at the molecule's structural liabilities [1]:

  • The Carbamate Moiety (Neurotoxic Potential): Carbamates are known to reversibly inhibit acetylcholinesterase (AChE) by carbamylating the active site serine residue. While N-ethylcarbamates are generally less potent than N-methylcarbamates, systemic exposure via dermal absorption or inhalation can lead to cholinergic toxicity.

  • The Furan Moiety (Hepatotoxic Potential): Furan rings are highly susceptible to cytochrome P450-mediated oxidation in vivo. This metabolic activation can generate reactive electrophilic intermediates (such as cis-2-butene-1,4-dial) that bind to hepatic proteins, leading to liver toxicity.

Causality for Protection: Because of the high dermal permeability of carbamates and the volatility/oxidative risks associated with furans, standard latex gloves and open-bench handling are fundamentally inadequate. Protection must focus on absolute dermal isolation and rigorous inhalation control [2].

Quantitative PPE Specification Matrix

The following table summarizes the required PPE based on the chemical's penetration profile. Standardizing these metrics ensures reproducibility in safety across different laboratory sites.

PPE CategorySpecification / MaterialQuantitative StandardMechanistic Justification
Primary Gloves Nitrile (Heavy Duty)Thickness: 0.11 mmBreakthrough: > 480 minCarbamates easily permeate latex. Nitrile provides a robust barrier against lipophilic organic molecules.
Secondary Gloves Neoprene (for spill response)Thickness: 0.30 mmRequired only during large-scale handling or spill cleanup to prevent mechanical degradation.
Eye Protection Chemical Splash GogglesANSI Z87.1 (or EN 166)Furan derivatives can cause severe corneal irritation; safety glasses lack adequate lateral protection.
Respiratory Half-mask respirator with ABEK1P3 cartridgesAPF 10 (Assigned Protection Factor)Required only if handling outside a fume hood or during a spill. Captures organic vapors and particulates.
Body Protection Flame-resistant (FR) Lab CoatNomex® or Shieldex®Prevents dermal absorption from micro-spills. Must be buttoned to the neck.

Operational Workflow & Spill Response

G Start 1. Pre-Operation Check (Fume Hood Face Velocity >100 fpm) Weighing 2. Weighing & Transfer (Enclosed Analytical Balance) Start->Weighing Reaction 3. Reaction Execution (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill Decon 4a. Alkaline Hydrolysis (1M NaOH, 30 min) Spill->Decon Yes Disposal 4b. Hazardous Waste Consolidation (EPA Compliant) Spill->Disposal No Decon->Disposal

Caption: Operational workflow and self-validating spill response pathway for handling furan carbamates.

Self-Validating Handling Protocols

A protocol is only as strong as its verification steps. The following step-by-step methodology incorporates immediate validation checks to ensure the system is secure.

Phase A: Preparation and Weighing
  • Ventilation Verification: Activate the fume hood.

    • Validation: Physically check the digital airflow monitor. Ensure face velocity is between 80–120 feet per minute (fpm). Do not rely solely on the hood's sound.

  • Static Control: Furan-3-ylmethyl N-ethylcarbamate powders can generate static. Wipe the exterior of the reagent bottle and the balance pan with an anti-static zero-ion wipe.

  • Transfer: Use a disposable anti-static polypropylene spatula. Weigh the material directly into a tared reaction vial.

    • Validation: Cap the vial before removing it from the balance enclosure to prevent micro-dust aerosolization.

Phase B: Targeted Decontamination (Spill Response)

Carbamates are highly susceptible to base-catalyzed hydrolysis, which cleaves the carbamate linkage and permanently neutralizes the neurotoxic (AChE inhibition) threat.

  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 2-meter radius and don the ABEK1P3 respirator.

  • Prepare Hydrolysis Solution: Mix a 1M Sodium Hydroxide (NaOH) solution in 50% Ethanol/Water. (The ethanol ensures the lipophilic carbamate dissolves into the aqueous base).

    • Validation: Dip a pH strip into the solution. It must read pH > 12. If it does not, the hydrolysis will be too slow to be safe.

  • Neutralize: Gently pour the alkaline solution over the spill. Wait exactly 30 minutes. The base will hydrolyze the N-ethylcarbamate into furan-3-ylmethanol, ethylamine, and carbonate.

  • Absorb: Wipe up the neutralized liquid with inert absorbent pads.

Phase C: Disposal Logistics

Furan derivatives and unreacted carbamates are classified as highly hazardous organic waste [3].

  • Segregation: Do not mix furan-carbamate waste with strong acids or oxidizers, as this can trigger exothermic degradation of the furan ring.

  • Containment: Place all contaminated gloves, absorbent pads, and empty vials into a high-density polyethylene (HDPE) solid waste container.

  • Labeling: Label strictly as "Toxic Organic Solid Waste: Contains Carbamates and Furan Derivatives."

References

To ensure the highest standards of scientific integrity and regulatory compliance, the methodologies and mechanistic rationales in this guide are grounded in the following authoritative sources:

  • National Center for Biotechnology Information (PubChem). Toxicity Mechanisms of Urethane and Carbamate Derivatives. U.S. National Library of Medicine. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. URL:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary (40 CFR Part 262). URL:[Link]

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